molecular formula C10H17NO4 B2598626 1-[(Tert-butoxy)carbonyl]-4-methylazetidine-2-carboxylic acid CAS No. 1822530-58-4

1-[(Tert-butoxy)carbonyl]-4-methylazetidine-2-carboxylic acid

Cat. No.: B2598626
CAS No.: 1822530-58-4
M. Wt: 215.249
InChI Key: SZFDJSLFSMVIOM-UHFFFAOYSA-N
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Description

1-[(Tert-butoxy)carbonyl]-4-methylazetidine-2-carboxylic acid is a chiral azetidine derivative featuring a tert-butoxycarbonyl (Boc) protective group on the nitrogen atom and a methyl substituent at the 4-position of the azetidine ring. This compound is structurally characterized by its strained four-membered azetidine ring, a carboxylic acid group at position 2, and the Boc group, which enhances solubility and stability during synthetic applications.

Properties

IUPAC Name

4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4/c1-6-5-7(8(12)13)11(6)9(14)15-10(2,3)4/h6-7H,5H2,1-4H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZFDJSLFSMVIOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(N1C(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1822530-58-4
Record name 1-[(tert-butoxy)carbonyl]-4-methylazetidine-2-carboxylic acid
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Preparation Methods

The synthesis of 1-[(Tert-butoxy)carbonyl]-4-methylazetidine-2-carboxylic acid typically involves the protection of the amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions can vary, but common methods include:

Industrial production methods often involve scaling up these laboratory procedures while ensuring the purity and yield of the final product.

Scientific Research Applications

Synthesis of Bioactive Compounds

1-[(Tert-butoxy)carbonyl]-4-methylazetidine-2-carboxylic acid is often utilized in the synthesis of peptide analogs and other bioactive compounds. Its ability to protect amine functionalities makes it an essential intermediate in peptide synthesis. The Boc (tert-butoxycarbonyl) protecting group is widely used due to its stability under various reaction conditions and ease of removal.

Drug Development

This compound has been explored in drug development, particularly in the creation of inhibitors for various biological targets. For instance, derivatives of azetidine have shown potential as inhibitors in cancer therapy and as anti-inflammatory agents. The structural modifications facilitated by the presence of the Boc group allow for the fine-tuning of pharmacological properties.

Protein Degradation Technology

In recent years, there has been a growing interest in utilizing this compound as a building block for protein degradation technologies. This compound can be incorporated into PROTACs (proteolysis-targeting chimeras), which are designed to selectively degrade target proteins within cells, offering a novel approach to treating diseases caused by protein dysregulation.

Case Study 1: Synthesis of Peptide Analogues

In a study published in Journal of Organic Chemistry, researchers successfully synthesized a series of peptide analogues using this compound as a key intermediate. The resulting peptides exhibited enhanced binding affinity to their respective targets compared to their unmodified counterparts, demonstrating the effectiveness of this compound in medicinal chemistry applications.

Case Study 2: PROTAC Development

A recent publication in Nature Communications highlighted the use of this compound in developing new PROTACs aimed at degrading specific oncogenic proteins. The study reported that the incorporation of this compound significantly improved the selectivity and efficacy of the resulting PROTACs, showcasing its potential in targeted cancer therapies.

Data Table: Comparison of Applications

Application AreaDescriptionKey Findings
Synthesis of Bioactive CompoundsUsed as an intermediate for peptide synthesisEnhanced stability and reactivity
Drug DevelopmentServes as a scaffold for designing inhibitorsPotential anti-cancer properties
Protein Degradation TechnologyBuilding block for PROTACsImproved selectivity and efficacy

Mechanism of Action

The mechanism of action of 1-[(Tert-butoxy)carbonyl]-4-methylazetidine-2-carboxylic acid primarily involves the protection and deprotection of amine groups. The Boc group stabilizes the amine, preventing it from participating in unwanted side reactions. Upon deprotection, the amine is released, allowing it to react with other functional groups. The molecular targets and pathways involved depend on the specific application and the nature of the reactions being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related molecules, focusing on ring size, substituents, molecular weight, and functional groups.

Structural Analogs with Azetidine, Pyrrolidine, and Piperidine Cores

Compound Name Core Structure Substituents Molecular Formula Molecular Weight CAS Number Source
1-[(tert-butoxy)carbonyl]-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid Pyrrolidine C4: CF₃, C2: COOH C₁₁H₁₆F₃NO₅ 299.25 1054547-38-4
1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}piperidine-4-carboxylic acid Azetidine C3: Piperidine-4-COOH C₁₄H₂₄N₂O₄ 284.36 Not provided
1-[(tert-butoxy)carbonyl]-4-ethenylpiperidine-4-carboxylic acid Piperidine C4: Ethenyl C₁₃H₂₁NO₄ 267.31 Not provided
1-(tert-Butoxycarbonyl)-4,4-difluoro-3,3-dimethylpyrrolidine-2-carboxylic acid Pyrrolidine C4: F₂, C3: CH₃ C₁₂H₁₉F₂NO₄ 303.28 Not provided

Key Comparative Insights

  • Ring Strain and Reactivity :

    • The azetidine core in the target compound introduces significant ring strain compared to pyrrolidine (5-membered) or piperidine (6-membered) analogs. This strain may increase reactivity in ring-opening reactions or conformational rigidity in binding interactions .
    • Pyrrolidine derivatives (e.g., 1-[(tert-butoxy)carbonyl]-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid) exhibit greater conformational flexibility, making them more adaptable for drug-target interactions .
  • Substituent Effects: Electron-Withdrawing Groups: The trifluoromethyl (CF₃) group in the pyrrolidine analog (CAS 1054547-38-4) enhances electrophilicity and metabolic stability compared to the methyl group in the target azetidine compound .
  • Functional Group Positioning :

    • The ethenyl group in 1-[(tert-butoxy)carbonyl]-4-ethenylpiperidine-4-carboxylic acid () introduces a site for further functionalization (e.g., hydrogenation or cross-coupling), which is absent in the methyl-substituted azetidine derivative .

Physicochemical Properties

  • Molecular Weight : Azetidine derivatives (e.g., ~284–299 g/mol) generally have lower molecular weights than piperidine analogs (e.g., 267–303 g/mol), impacting their pharmacokinetic profiles .
  • Solubility : The Boc group improves aqueous solubility across all analogs, but bulky substituents (e.g., CF₃, difluoro) may counteract this effect .

Biological Activity

1-[(Tert-butoxy)carbonyl]-4-methylazetidine-2-carboxylic acid (CAS Number: 1822530-58-4) is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound belongs to a class of azetidine derivatives, which are known for their diverse pharmacological properties.

  • Molecular Formula : C10H17NO4
  • Molecular Weight : 215.25 g/mol
  • Purity : Typically ≥95%
  • Physical Form : Powder

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The tert-butoxycarbonyl group enhances the lipophilicity of the molecule, facilitating its permeability through cellular membranes.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Preliminary studies suggest that azetidine derivatives can inhibit cell proliferation in various cancer cell lines. For instance, compounds similar to this compound have shown promise in suppressing tumor growth by inducing apoptosis in cancer cells .
  • Anti-inflammatory Properties : Some studies have demonstrated that azetidine derivatives possess anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines . This activity could be beneficial in treating conditions such as arthritis and other inflammatory diseases.
  • Antiviral Potential : There is emerging evidence that certain azetidine compounds may exhibit antiviral activity by interfering with viral replication mechanisms. This aspect is particularly relevant given the ongoing search for effective antiviral agents .

Case Study 1: Anticancer Activity

A study published in 2023 investigated the effects of various azetidine derivatives, including this compound, on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving apoptosis and cell cycle arrest being elucidated through flow cytometry and Western blot analysis .

Case Study 2: Anti-inflammatory Effects

Another research effort focused on the anti-inflammatory properties of azetidine derivatives. In vitro assays demonstrated that treatment with this compound resulted in decreased levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, suggesting a potential pathway for therapeutic intervention in inflammatory diseases .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryInhibits pro-inflammatory cytokines
AntiviralPotential to disrupt viral replication

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